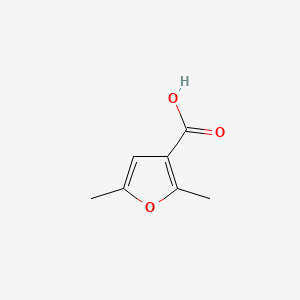

2,5-Dimethyl-3-furoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170612. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTHHNPBADVTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212977 | |

| Record name | 2,5-Dimethyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-44-2 | |

| Record name | 2,5-Dimethyl-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-3-furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 636-44-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-3-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-3-FUROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD1IB488KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dimethyl-3-furoic Acid: Properties, Synthesis, and Therapeutic Potential as an IDO1 Inhibitor

CAS Number: 636-44-2

This technical guide provides a comprehensive overview of 2,5-Dimethyl-3-furoic acid, a heterocyclic carboxylic acid with significant potential in drug development. The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its promising role as a scaffold for the development of potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound, also known as 2,5-dimethylfuran-3-carboxylic acid, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 636-44-2 | [2][3] |

| Molecular Formula | C₇H₈O₃ | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Melting Point | 137-140 °C | [1] |

| Synonyms | 2,5-dimethylfuran-3-carboxylic acid, Pyrotritaric acid | [2] |

| Appearance | White to orange to green powder to crystalline | [3] |

| Purity | >98.0% (GC) | [3] |

Synthesis of this compound

A convenient method for the synthesis of this compound has been reported, starting from commercially available reagents. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

This synthesis is a multi-step process that can be adapted for large-scale production without the need for chromatographic or distillative purifications. The overall yield from the starting ketoester is approximately 25%.

Step 1: Protection of the ketone and reduction of the ester

-

A mixture of ethyl 2-methylacetoacetate, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene) is heated under reflux with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude ketal ester is then dissolved in a dry ethereal solvent (e.g., diethyl ether or THF) and slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reduction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is concentrated to yield the crude ketal alcohol.

Step 2: Oxidation of the alcohol

-

The crude ketal alcohol is dissolved in a chlorinated solvent (e.g., dichloromethane) and treated with pyridinium chlorochromate (PCC).

-

The mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).

-

The reaction mixture is then filtered through a pad of silica gel or Florisil to remove the chromium residues, and the solvent is evaporated to give the crude aldehyde.

Step 3: Darzens condensation

-

To a solution of the crude aldehyde in a suitable solvent (e.g., methanol or ethanol), sodium methoxide or ethoxide is added at 0 °C.

-

Methyl chloroacetate is then added dropwise, and the reaction mixture is stirred at room temperature until the formation of the glycidic ester is complete (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude glycidic ester.

Step 4: Furan ring formation

-

The crude glycidic ester is dissolved in toluene, and a catalytic amount of boron trifluoride etherate (BF₃·Et₂O) is added.

-

The mixture is heated at reflux for approximately two hours.

-

After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude methyl 2,5-dimethyl-3-furoate.

Step 5: Hydrolysis to this compound

-

The crude methyl 2,5-dimethyl-3-furoate is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (e.g., 20% NaOH).

-

After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent to afford the final product.

Application in Drug Development: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Recent research has highlighted the potential of this compound as a scaffold for the development of potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and plays a crucial role in tumor immune escape.[2][3] By inhibiting IDO1, the tumor's ability to suppress the host's immune response can be compromised, making it a promising target for cancer immunotherapy.[2]

IDO1 Signaling Pathway and Mechanism of Inhibition

IDO1 catalyzes the rate-limiting step in the conversion of tryptophan to kynurenine.[4] This depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment leads to the suppression of T-cell activity and the promotion of regulatory T-cells (Tregs), thereby allowing the tumor to evade the immune system.[5] Derivatives of this compound have been designed to act as IDO1 inhibitors.[2] Molecular docking studies have revealed that the carboxylic acid moiety of these compounds can form a coordinate bond with the heme iron in the active site of the IDO1 enzyme, leading to its inhibition.[2]

Caption: Inhibition of the IDO1 signaling pathway by this compound derivatives.

Quantitative Data on IDO1 Inhibition

A series of 2,5-dimethylfuran-3-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against IDO1 in cellular assays. The results for a particularly potent derivative are summarized below.

| Compound | HeLa Cellular IC₅₀ (nM) | THP-1 Cellular IC₅₀ (nM) | Reference |

| 19a | 4.0 | 4.6 | [2] |

These low nanomolar IC₅₀ values demonstrate the high potency of this class of compounds as IDO1 inhibitors.

Experimental Protocol: Cellular IDO1 Inhibition Assay

The following is a general protocol for determining the cellular inhibitory activity of compounds against IDO1, based on methods used for evaluating IDO1 inhibitors.[6]

Cell Culture and IDO1 Induction:

-

Human cancer cell lines known to express IDO1 upon stimulation, such as HeLa (cervical cancer) or THP-1 (monocytic leukemia), are cultured in appropriate media.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

To induce IDO1 expression, the cells are treated with a stimulating agent, typically interferon-gamma (IFN-γ), at a predetermined concentration (e.g., 100 ng/mL) for 24-48 hours.

Compound Treatment and Kynurenine Measurement:

-

Serial dilutions of the test compounds (e.g., this compound derivatives) are prepared in the cell culture medium.

-

The medium containing IFN-γ is removed from the cells and replaced with the medium containing the test compounds.

-

The cells are incubated with the compounds for a specified period (e.g., 24-48 hours).

-

After incubation, the cell culture supernatant is collected.

-

The concentration of kynurenine in the supernatant is measured. This is typically done using a colorimetric method involving Ehrlich's reagent or by HPLC.

-

The absorbance or peak area is measured, and the concentration of kynurenine is determined from a standard curve.

Data Analysis:

-

The percentage of IDO1 inhibition for each compound concentration is calculated relative to a vehicle-treated control.

-

The IC₅₀ value, the concentration of the compound that inhibits IDO1 activity by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for the cellular IDO1 inhibition assay.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that has proven to be highly effective for the design of potent inhibitors of the immunomodulatory enzyme IDO1. The low nanomolar efficacy of its derivatives in cellular assays underscores its potential for the development of novel cancer immunotherapies. This technical guide provides foundational information for researchers and drug development professionals interested in exploring the therapeutic applications of this promising compound. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound derivatives.

References

- 1. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 2. Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Dimethyl-3-furoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethyl-3-furoic Acid

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key processes.

Core Physical Properties

This compound, also known as 2,5-dimethylfuran-3-carboxylic acid, is a substituted furan derivative with the chemical formula C₇H₈O₃.[1][2] Its physical characteristics are crucial for its handling, formulation, and application in various chemical and pharmaceutical contexts.

Data Presentation

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 2,5-dimethylfuran-3-carboxylic acid | [3] |

| Synonyms | 2,5-Dimethyl-3-furancarboxylic acid, Pyrotritaric acid | [1][3] |

| CAS Number | 636-44-2 | [1][3] |

| Molecular Formula | C₇H₈O₃ | [1][2] |

| Molecular Weight | 140.14 g/mol | [2][3] |

| Appearance | White to Orange to Green powder to crystalline solid | [1][4] |

| Melting Point | 137-140 °C | [1] |

| Boiling Point | 240.6 ± 35.0 °C (Predicted) | [1][5] |

| Density | 1.194 ± 0.06 g/cm³ (Predicted) | [1][5] |

| pKa | 4.56 ± 0.26 (Predicted) | [1][5] |

Detailed Property Analysis

-

Melting Point: The melting point of a pure solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid state. For this compound, the literature value is consistently reported in the range of 137-140 °C.[1] A melting point range, rather than a single point, is often reported and is a good indicator of purity; impurities tend to lower and broaden the melting range.[6][7]

-

Boiling Point: The predicted boiling point is approximately 240.6 °C.[1][5] This value is an estimation based on computational models, as the experimental determination of the boiling point for a compound that is solid at room temperature can be challenging and may lead to decomposition.

-

Solubility: While specific quantitative solubility data in various solvents is not extensively documented in the literature, the solubility of furoic acid derivatives is known to be influenced by factors such as the solvent's polarity, temperature, and the pH of the medium.[8] As a carboxylic acid, this compound is expected to be soluble in polar organic solvents like alcohols and acetone.[8] Its solubility in water is likely limited but will increase with a rise in temperature and under alkaline conditions due to the deprotonation of the carboxylic acid group to form a more soluble carboxylate salt.[8]

-

pKa: The acid dissociation constant (pKa) is a measure of the acidity of a compound. The predicted pKa for this compound is 4.56.[1][5] This value indicates that it is a weak acid, similar to other carboxylic acids like benzoic acid (pKa ≈ 4.20) and acetic acid (pKa ≈ 4.76).[9] The pKa is a critical parameter in drug development as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[10]

Experimental Protocols

The following sections detail the methodologies for determining key physical properties of this compound.

Determination of Melting Point

The melting point can be determined using a digital melting point apparatus or the traditional oil bath method.[6][11]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The powder is then packed into a capillary tube to a height of 2-3 mm.[6][11]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[7]

-

Observation: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[6]

Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[10]

Methodology:

-

Solution Preparation:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like ethanol may be used if solubility is low.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions.

-

Place the this compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

-

Titration Process:

-

Add the NaOH titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

-

Logical Relationships

The physical properties of a compound are intrinsically linked. The melting point, for instance, is a direct consequence of the strength of the intermolecular forces holding the crystal lattice together.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethyl-3-furancarboxylic Acid | 636-44-2 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound | 636-44-2 [amp.chemicalbook.com]

- 6. ursinus.edu [ursinus.edu]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]

- 10. benchchem.com [benchchem.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2,5-Dimethyl-3-furoic Acid

Introduction: 2,5-Dimethyl-3-furoic acid, also known by its synonym Pyrotritaric acid, is a heterocyclic organic compound featuring a furan core substituted with two methyl groups and a carboxylic acid. As a member of the furan derivative family, it is of interest to researchers in medicinal chemistry and materials science. Furan derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological context of this compound, tailored for researchers, scientists, and drug development professionals.

Core Chemical Information

The fundamental identification and physicochemical properties of this compound are summarized below. These data are crucial for experimental design, safety assessment, and computational modeling.

Chemical Identifiers

A consistent and accurate identification of a chemical compound is critical for research and regulatory purposes.

| Identifier | Value | Citation |

| IUPAC Name | 2,5-dimethylfuran-3-carboxylic acid | [3] |

| Synonyms | Pyrotritaric acid, 2,5-Dimethyl-3-furancarboxylic acid | [3] |

| CAS Number | 636-44-2 | [4] |

| Molecular Formula | C₇H₈O₃ | [4][5] |

| Canonical SMILES | CC1=CC(=C(O1)C)C(=O)O | [6] |

| InChI | InChI=1S/C7H8O3/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H,8,9) | [5][6] |

| InChIKey | CNTHHNPBADVTRY-UHFFFAOYSA-N | [5][6] |

Physicochemical Properties

Quantitative physical and chemical data are essential for predicting the compound's behavior in various experimental and biological systems.

| Property | Value | Citation |

| Molecular Weight | 140.14 g/mol | [3][4] |

| Appearance | White to orange to green powder/crystalline solid | |

| Melting Point | 137-140 °C | [7] |

| XlogP (Predicted) | 1.3 | [3][6] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Synthesis and Characterization

Representative Synthesis Protocol

Step 1: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

This step is based on the condensation of a β-ketoester with an α-hydroxy ketone derivative.[8]

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethyl acetoacetate (1.0 eq), α-acetoxypropionaldehyde (1.1 eq), and benzene as the solvent.

-

Catalysis: Add a catalytic amount of piperidine acetate.

-

Reaction: Heat the mixture to reflux. Water generated during the condensation reaction is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by observing water collection.

-

Cyclization: After the initial condensation is complete (no more water is formed), add a catalytic amount of p-toluenesulfonic acid to the reaction mixture to facilitate the final cyclization to the furan ring.

-

Work-up and Purification: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, ethyl 2,5-dimethylfuran-3-carboxylate, can be purified by vacuum distillation or column chromatography.

Step 2: Saponification to this compound

This is a standard hydrolysis of an ester to a carboxylic acid.

-

Hydrolysis: Dissolve the purified ethyl 2,5-dimethylfuran-3-carboxylate (1.0 eq) from Step 1 in ethanol. Add an aqueous solution of sodium hydroxide (e.g., 20% w/v, 2.0 eq) to the flask.

-

Reaction: Heat the mixture under reflux for 2-3 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Acidification and Isolation: After cooling the solution to room temperature, acidify it with concentrated hydrochloric acid until the pH is acidic (pH ~2). The this compound will precipitate out of the solution.

-

Purification: Collect the solid product by suction filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the representative two-step synthesis.

Spectroscopic Data

Full characterization is necessary to confirm the structure and purity of the synthesized compound. While specific spectra for the acid are not provided in the search results, data for the closely related ethyl ester intermediate is available and informative.[9]

| Data Type | Expected Observations for this compound |

| ¹H NMR | - Singlet for the furan ring proton (~6.2 ppm).- Two singlets for the two methyl groups attached to the furan ring (~2.4-2.6 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | - Signal for the carboxylic carbon (~165-170 ppm).- Signals for the furan ring carbons (~106-160 ppm).- Signals for the two methyl carbons (~13-15 ppm). |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-O stretches and furan ring vibrations in the fingerprint region. |

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in the available literature, the broader class of furan derivatives is well-documented for various pharmacological activities.

Antimicrobial and Anti-inflammatory Potential

Furan-containing compounds have demonstrated significant antimicrobial and anti-inflammatory effects.[1][2] Studies on various furoic acids and their derivatives show activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[4][10] The mechanism of antimicrobial action is often attributed to the selective inhibition of microbial growth and the modification of essential enzymes.[1]

The anti-inflammatory properties of furan derivatives are thought to be linked to their antioxidant capacity and their ability to modulate key signaling pathways involved in the inflammatory response.[1] Research suggests that these compounds can regulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) signaling cascades.[1][9] They may also exert effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.[11]

Quantitative data such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity or IC₅₀ values for anti-inflammatory assays on this compound specifically are not available in the cited search results.

Generalized Anti-Inflammatory Signaling Pathway

The following diagram illustrates the general mechanisms by which furan derivatives are proposed to exert their anti-inflammatory effects. It should be noted that this is a generalized pathway for this class of compounds, and specific validation for this compound is required.

Conclusion

This compound is a well-defined chemical entity with potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While its specific biological activity profile is not yet extensively documented, its structural similarity to other biologically active furan derivatives suggests it may possess valuable antimicrobial and anti-inflammatory properties. The representative synthesis protocol and compiled physicochemical data provided in this guide offer a solid foundation for researchers to initiate further studies into the therapeutic potential and applications of this compound. Future work should focus on the specific synthesis, purification, and rigorous biological evaluation of this compound to elucidate its precise mechanisms of action and quantify its efficacy.

References

- 1. US3694472A - Synthesis of pyrethric acid - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. PubChemLite - this compound (C7H8O3) [pubchemlite.lcsb.uni.lu]

- 7. Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,5-Dimethylfuran-3-carboxamide|Research Chemical [benchchem.com]

- 9. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US8324409B2 - Efficient method for preparing 2,5-dimethylfuran - Google Patents [patents.google.com]

2,5-Dimethyl-3-furoic acid IUPAC name

An In-depth Technical Guide to 2,5-Dimethylfuran-3-carboxylic Acid

Introduction

Furan derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active molecules.[1][2][3] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them a subject of intense interest for researchers in medicinal chemistry and drug development.[2] This guide provides a comprehensive technical overview of 2,5-Dimethyl-3-furoic acid, a substituted furan derivative, focusing on its chemical identity, physicochemical properties, synthesis, and biological significance.

The formal IUPAC name for this compound is 2,5-dimethylfuran-3-carboxylic acid .[4][5] It is also commonly known by synonyms such as this compound and Pyrotritaric acid.[4]

Physicochemical and Spectroscopic Data

Quantitative data for 2,5-dimethylfuran-3-carboxylic acid is summarized below for easy reference. These properties are critical for its handling, characterization, and application in experimental settings.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2,5-dimethylfuran-3-carboxylic acid | [4][5] |

| CAS Number | 636-44-2 | [4][6][7] |

| Molecular Formula | C₇H₈O₃ | [4][7][8] |

| Molecular Weight | 140.14 g/mol | [4][6][8] |

| Melting Point | 137-140 °C | [6][8] |

| Appearance | Powder | [6][8] |

| SMILES | Cc1cc(C(O)=O)c(C)o1 | [5][6][8] |

| InChIKey | CNTHHNPBADVTRY-UHFFFAOYSA-N | [5][6] |

Predicted Mass Spectrometry Data

The following table presents the predicted collision cross-section (CCS) values for various adducts of 2,5-dimethylfuran-3-carboxylic acid, which are essential for mass spectrometry-based identification and analysis.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 141.05463 | 124.6 |

| [M+Na]⁺ | 163.03657 | 134.2 |

| [M-H]⁻ | 139.04007 | 128.5 |

| [M+NH₄]⁺ | 158.08117 | 146.5 |

| [M+K]⁺ | 179.01051 | 134.4 |

| [M+HCOO]⁻ | 185.04555 | 148.0 |

| Data sourced from PubChemLite predictions.[9] |

Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid

The synthesis of substituted furans can often be achieved through methods like the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[10] For 2,5-dimethylfuran-3-carboxylic acid, a viable pathway involves the cyclization of an appropriate precursor followed by hydrolysis.

Synthesis Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis of 2,5-dimethylfuran-3-carboxylic acid, starting from diethyl 2,3-diacetylsuccinate.

Caption: Synthesis workflow for 2,5-dimethylfuran-3-carboxylic acid.

Experimental Protocol

This protocol is based on the principles of acid-catalyzed cyclization of 1,4-dicarbonyl compounds followed by ester hydrolysis, adapted from related syntheses.[11][12]

Step 1: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

-

To a round-bottom flask, add diethyl 2,3-diacetylsuccinate.

-

Add a solution of hydrochloric acid (e.g., 1N HCl).

-

Heat the mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, perform a liquid-liquid extraction using a suitable organic solvent, such as diethyl ether.

-

Collect the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product, ethyl 2,5-dimethylfuran-3-carboxylate, using column chromatography.

Step 2: Hydrolysis to 2,5-Dimethylfuran-3-carboxylic Acid

-

Dissolve the purified ethyl 2,5-dimethylfuran-3-carboxylate in a suitable solvent (e.g., ethanol).

-

Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the mixture.

-

Heat the reaction mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution to a low pH (e.g., pH 2) by the dropwise addition of concentrated hydrochloric acid, which will precipitate the carboxylic acid product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove residual salts.

-

Recrystallize the crude product from a suitable solvent system to obtain pure 2,5-dimethylfuran-3-carboxylic acid.

Biological and Pharmacological Context

The furan nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with various biological targets.[1] Furan-containing compounds have demonstrated a wide spectrum of pharmacological activities.

Known Activities of Furan Derivatives

-

Antimicrobial Activity : Many furan derivatives exhibit potent antibacterial and antifungal properties.[13][14][15] For instance, nitrofurantoin is a furan-based antibiotic used to treat urinary tract infections.[2] Research on related furoic acids has shown interesting antifungal activity.[13]

-

Anti-inflammatory Activity : Certain furan derivatives have been identified as effective anti-inflammatory agents.[2]

-

Broader Pharmacological Potential : The furan ring serves as a bioisostere for other aromatic rings like phenyl, offering modified electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[1] This versatility has led to the inclusion of furan moieties in drugs targeting a range of conditions, including hypertension, ulcers, and cancer.[1][2]

While specific, extensive biological data for 2,5-dimethylfuran-3-carboxylic acid is not widely published in the reviewed literature, its structure is analogous to other biologically active furoic acids. This suggests it is a valuable candidate for screening in drug discovery programs, particularly in the search for novel antimicrobial and anti-inflammatory agents.

Logical Relationship of Furan Core to Bioactivity

The following diagram illustrates the relationship between the core furan structure and its potential applications in drug development, driven by its diverse bioactivities.

Caption: Furan scaffold as a source of diverse biological activities.

Conclusion

2,5-Dimethylfuran-3-carboxylic acid is a well-defined chemical entity with potential applications in pharmaceutical research and development. This guide has provided essential data on its identity, properties, and a logical synthesis pathway. Given the established pharmacological importance of the furan scaffold, this compound represents a valuable building block for the synthesis of novel therapeutic agents. Further investigation into its specific biological activities is warranted to fully explore its potential in drug discovery.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. ijabbr.com [ijabbr.com]

- 4. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-DIMETHYLFURAN-3-CARBOXYLIC ACID | CAS 636-44-2 [matrix-fine-chemicals.com]

- 6. This compound 98 636-44-2 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound 98 636-44-2 [sigmaaldrich.com]

- 9. PubChemLite - this compound (C7H8O3) [pubchemlite.lcsb.uni.lu]

- 10. benchchem.com [benchchem.com]

- 11. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]

- 12. CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate - Google Patents [patents.google.com]

- 13. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 2,5-Dimethyl-3-furoic acid: Melting Point Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key physicochemical property of 2,5-Dimethyl-3-furoic acid, its melting point. Accurate determination of the melting point is fundamental for the identification, purity assessment, and quality control of this compound in research and development settings. This document outlines the reported melting point values, detailed experimental protocols for its determination, and a visual representation of the analytical workflow.

Physicochemical Data: Melting Point of this compound

This compound (CAS Number: 636-44-2) is a white to off-white crystalline powder.[1] Its molecular formula is C₇H₈O₃, with a molecular weight of 140.14 g/mol .[1][2] The melting point of a crystalline solid is a critical physical constant used to characterize its identity and purity. A sharp melting range typically indicates a high degree of purity, while a broad or depressed melting range often suggests the presence of impurities.

The experimentally determined melting point of this compound has been reported in the literature, with slight variations between sources. A summary of these reported values is presented in the table below for comparative analysis.

| Parameter | Reported Value (°C) | Source |

| Melting Point | 137 - 140 | Sigma-Aldrich |

| Melting Point | 139 | Stenutz |

| Melting Point | 135.0 - 139.0 | TCI EUROPE N.V. |

Experimental Protocols for Melting Point Determination

The determination of a substance's melting point is a standard laboratory procedure. The capillary method is a widely accepted and pharmacopeia-recognized technique for this purpose.[3] This section details two common approaches for capillary melting point determination: the traditional Thiele tube method and the use of a modern digital melting point apparatus.

2.1. Capillary Method using a Thiele Tube

The Thiele tube is a piece of laboratory glassware specifically designed to heat an oil bath uniformly through convection currents, making it ideal for accurate melting point determination.[4][5]

Methodology:

-

Sample Preparation: The sample of this compound must be thoroughly dried and in a fine powdered form.[6] This can be achieved by grinding the crystalline solid in a mortar.[7]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube (sealed at one end).[8] The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the sample tightly into the sealed end to a height of 2-3 mm.[6][8]

-

Apparatus Assembly: The Thiele tube is filled with a high-boiling point liquid, such as mineral or silicone oil, to a level just above the upper arm.[9] The loaded capillary tube is attached to a thermometer, often with a small rubber band, ensuring the sample is level with the thermometer's bulb.[4][10] This assembly is then inserted into the Thiele tube, with the thermometer bulb and sample positioned in the center of the main tube.[7][10]

-

Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner or other heat source.[5][10] The unique shape of the Thiele tube promotes the circulation of the oil, ensuring even heat distribution.[5] The temperature should be increased at a rate of approximately 1-2°C per minute when approaching the expected melting point.[6]

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed (onset of melting) to the temperature at which the entire sample has liquefied (complete melting).[6][10]

2.2. Digital Melting Point Apparatus

Modern digital melting point apparatuses offer a more automated and precise method for determining the melting point of a solid.[11][12]

Methodology:

-

Sample Preparation and Loading: The sample preparation and capillary tube loading follow the same procedure as described for the Thiele tube method (Section 2.1, steps 1 and 2).[8][13]

-

Instrument Setup: The digital melting point apparatus is turned on and programmed with the desired parameters. This typically includes setting a starting temperature below the expected melting point, a ramp rate (e.g., 1-2°C per minute), and a stop temperature.[8][14]

-

Measurement: The loaded capillary tube is inserted into the sample holder of the apparatus.[8] The instrument then automatically heats the sample at the programmed rate.

-

Observation and Data Recording: The melting process can be observed through a magnified viewing window, often with illumination.[12][14] The temperatures at the onset and completion of melting are recorded. Many modern instruments can automatically detect and record the melting range.[11][13] For accuracy, it is recommended to perform a preliminary rapid determination to find the approximate melting point, followed by a slower, more precise measurement.[3]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the melting point of this compound using the capillary method, which is applicable to both the Thiele tube and digital apparatus techniques.

Caption: Workflow for Melting Point Determination.

This guide provides the essential information for the accurate and reliable determination of the melting point of this compound. Adherence to these protocols will ensure high-quality data for research, development, and quality control purposes.

References

- 1. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. thinksrs.com [thinksrs.com]

- 4. Thiele tube - Wikipedia [en.wikipedia.org]

- 5. Thiele tube - Sciencemadness Wiki [sciencemadness.org]

- 6. jk-sci.com [jk-sci.com]

- 7. labcomercial.com [labcomercial.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. timstar.co.uk [timstar.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. contechweighingscales.com [contechweighingscales.com]

- 12. manuals.plus [manuals.plus]

- 13. westlab.com [westlab.com]

- 14. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

Lack of Quantitative Solubility Data for 2,5-Dimethyl-3-furoic Acid in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-3-furoic acid is a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. This technical guide aims to provide a comprehensive overview of the solubility of this compound. However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of specific quantitative data on the solubility of this compound in organic solvents.

This guide will first present the available physicochemical properties of this compound. Subsequently, due to the scarcity of data for the target compound, this report will provide a detailed overview of the solubility of a structurally related and extensively studied compound, 2,5-Furandicarboxylic acid (FDCA). The experimental protocols for solubility determination of FDCA are also presented, as they represent standard methodologies that can be readily adapted for the study of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₃ | [1][2][3] |

| Molecular Weight | 140.14 g/mol | [1][2][3] |

| CAS Number | 636-44-2 | [2][3] |

| Melting Point | 137-140 °C (lit.) | [2] |

| Appearance | Powder | [2] |

Solubility of 2,5-Furandicarboxylic Acid (FDCA): A Structurally Related Compound

The solubility of FDCA has been determined in various pure and binary solvent systems.[5][6][7][8] Generally, the solubility of FDCA increases with temperature.[5] In pure solvents at temperatures ranging from 313.15 K to 363.15 K, the solubility of FDCA was found to follow the order: methanol > 1-butanol > isobutanol > acetic acid > water > methyl isobutyl ketone (MIBK) > ethyl acetate > acetonitrile.[5]

The use of binary solvent systems has been shown to significantly enhance the solubility of FDCA compared to pure solvents.[4][5][6][7] For instance, water/organic solvent mixtures can lead to a substantial increase in FDCA solubility.[4][5][6][7]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments cited in the literature for determining the solubility of compounds like FDCA, which are directly applicable to this compound.

Static Analytical Method with HPLC Analysis

This method is a common and accurate technique for determining the solubility of solid compounds in liquids.

Methodology:

-

Sample Preparation: An excess amount of the solid solute (e.g., this compound) is added to a known volume of the selected organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sampling and Dilution: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any solid particles. The collected sample is then diluted with a suitable solvent.

-

Quantitative Analysis: The concentration of the solute in the diluted sample is determined using High-Performance Liquid Chromatography (HPLC) by comparing the peak area with a pre-established calibration curve.

-

Solubility Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, alternative for solubility determination.

Methodology:

-

Saturation: A saturated solution is prepared by adding an excess of the solid solute to a known mass of the solvent in a thermostated vessel and stirring until equilibrium is reached.

-

Filtration: The saturated solution is filtered to remove any undissolved solid.

-

Evaporation: A known mass of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a suitable temperature).

-

Mass Determination: The container with the dried solid residue is weighed.

-

Solubility Calculation: The solubility is calculated as the mass of the dissolved solid per mass of the solvent.

Experimental Workflow Visualization

The general workflow for determining the solubility of a solid organic compound in a solvent can be visualized as follows:

Caption: General workflow for solubility determination.

While there is a notable absence of specific quantitative solubility data for this compound in the public domain, this technical guide provides a starting point for researchers by summarizing its known physicochemical properties. Furthermore, the detailed solubility information and experimental protocols for the structurally related compound, 2,5-Furandicarboxylic acid (FDCA), offer a valuable reference. The presented experimental methodologies are robust and can be directly applied to determine the solubility of this compound in various organic solvents, thereby enabling further research and development involving this compound. It is recommended that researchers undertake experimental determination of the solubility of this compound in solvents relevant to their specific applications to fill this existing data gap.

References

- 1. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 636-44-2 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2,5-Dimethyl-3-furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic pathway for 2,5-Dimethyl-3-furoic acid (CAS No: 636-44-2). The information is compiled to assist in the identification, characterization, and synthesis of this valuable organic compound. All quantitative data is presented in structured tables, and experimental protocols are detailed. A visual representation of the synthetic workflow is provided using the DOT language.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While direct experimental spectra are not publicly available in detail, the following data is compiled from spectral databases and predicted values, providing a robust reference for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~6.1 | Singlet | 1H | Furan Ring (C4-H) |

| ~2.5 | Singlet | 3H | Methyl Group (C5-CH₃) |

| ~2.3 | Singlet | 3H | Methyl Group (C2-CH₃) |

Note: Predicted values are based on standard chemical shift tables and analysis of similar furan derivatives. The broad singlet of the carboxylic acid proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~165 | Carboxylic Acid Carbon (-C OOH) |

| ~158 | Furan Ring Carbon (C5) |

| ~150 | Furan Ring Carbon (C2) |

| ~114 | Furan Ring Carbon (C3) |

| ~106 | Furan Ring Carbon (C4) |

| ~14 | Methyl Carbon (C5-C H₃) |

| ~13 | Methyl Carbon (C2-C H₃) |

Note: Data is referenced from spectral databases where the solvent used was CDCl₃.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~2920 | Medium | C-H stretch (Methyl) |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1580 | Medium | C=C stretch (Furan Ring) |

| ~1440 | Medium | C-H bend (Methyl) |

| ~1290 | Strong | C-O stretch (Carboxylic Acid) |

Note: The spectrum is typically acquired as a Nujol mull.[2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI)

| Adduct | Predicted m/z |

| [M+H]⁺ | 141.05463 |

| [M+Na]⁺ | 163.03657 |

| [M-H]⁻ | 139.04007 |

| [M]⁺ | 140.04680 |

Note: These values are predicted and sourced from PubChemLite.[3] The fragmentation pattern for the molecular ion (m/z 140) would likely involve the loss of H₂O (m/z 122), CHO₂ (m/z 95), and subsequent furan ring fragmentation.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used. A wider spectral width is required, and a longer acquisition time or a greater number of scans is necessary due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy (Nujol Mull Technique)

-

Sample Preparation: Grind 2-3 mg of solid this compound into a fine powder using an agate mortar and pestle.

-

Mull Formation: Add one to two drops of Nujol (mineral oil) to the powdered sample and continue to grind until a uniform, thick paste is formed.

-

Sample Application: Spread a thin, even layer of the mull onto a salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to ensure an even film and remove any air bubbles.

-

Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by liquid chromatography (LC). For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Ionization: Electrospray ionization (ESI) is a common technique for carboxylic acids, and can be run in either positive or negative ion mode.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and any adducts. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.

Synthesis of this compound

A multi-step synthesis for this compound has been reported, starting from commercially available ethyl 2-methylacetoacetate. The workflow involves protection of the ketone, reduction of the ester, oxidation of the resulting alcohol, a Darzens condensation, furan ring formation, and final hydrolysis.

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to 2,5-Dimethyl-3-furoic Acid and Its Derivatives for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethyl-3-furoic acid, a heterocyclic compound of interest to researchers and professionals in the field of drug development. This document covers its chemical identity, synthesis, analytical methodologies, and known biological activities of structurally related compounds, offering insights into its potential as a scaffold in medicinal chemistry.

Chemical Identity and Synonyms

This compound is a substituted furan carboxylic acid. A clear understanding of its nomenclature and chemical identifiers is crucial for accurate documentation and research.

| Identifier Type | Value |

| IUPAC Name | 2,5-dimethylfuran-3-carboxylic acid[1] |

| CAS Number | 636-44-2[1][2][3] |

| Molecular Formula | C7H8O3[1][2][3] |

| Molecular Weight | 140.14 g/mol [1][2] |

| Synonyms | 2,5-Dimethyl-3-furancarboxylic acid, Pyrotritaric acid, Uvinic acid[1] |

| InChI Key | CNTHHNPBADVTRY-UHFFFAOYSA-N[2] |

| SMILES | CC1=CC(=C(O1)C)C(=O)O[2] |

Synthesis and Purification

The synthesis of this compound can be achieved through various organic synthesis routes, with the Paal-Knorr furan synthesis being a fundamental method for constructing the furan ring.[4][5][6] This reaction typically involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.

Representative Synthesis Protocol: Paal-Knorr Furan Synthesis

A common approach to synthesizing substituted furans like this compound involves the reaction of an appropriate 1,4-diketone precursor under acidic conditions. A plausible synthetic route starts from the alkylation of ethyl acetoacetate with chloroacetone.

Experimental Protocol: Synthesis of Ethyl 2,5-dimethyl-3-furoate

-

Step 1: Synthesis of the 1,4-dicarbonyl precursor. The initial step involves the synthesis of a 1,4-dicarbonyl compound. This can be achieved through various established methods in organic synthesis. For the synthesis of the ethyl ester of this compound, a suitable precursor is ethyl 2-acetyl-3-oxobutanoate.

-

Step 2: Acid-catalyzed cyclization (Paal-Knorr Synthesis). The 1,4-dicarbonyl precursor is then subjected to acid-catalyzed cyclization.

-

To a solution of the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene or acetic acid), a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.[4][5]

-

The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product, ethyl 2,5-dimethyl-3-furoate, is then purified by column chromatography on silica gel.

-

-

Step 3: Saponification to this compound. The final step is the hydrolysis of the ester to the carboxylic acid.

-

The purified ethyl 2,5-dimethyl-3-furoate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

The mixture is heated to reflux until the ester is completely hydrolyzed, as monitored by TLC.

-

After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The solid this compound is collected by filtration, washed with cold water, and dried.

-

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.[7] The purity of the final product should be assessed by analytical methods such as melting point determination, NMR spectroscopy, and HPLC.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the two methyl groups, the furan ring proton, and the carboxylic acid proton.[1][8] The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule.[1][8][9]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[10][11]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis.[12][13][14] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier (e.g., formic acid or phosphoric acid) is typically used.[12][13][15] Detection is commonly performed using a UV detector at a wavelength where the furan ring exhibits strong absorbance.

Biological Activities and Potential in Drug Development

While extensive biological data specifically for this compound is limited, the furan and furoic acid moieties are present in numerous biologically active natural products and synthetic compounds.[16][17] This suggests that this compound and its derivatives could serve as valuable scaffolds in drug discovery.

Antimicrobial Activity

Furan derivatives have been reported to exhibit a broad spectrum of antimicrobial activities.[16][18][19][20][21] Studies on various furancarboxylic acids have demonstrated inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus, as well as the yeast Candida albicans.[20][21] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Enzyme Inhibition

The furan nucleus is a key structural feature in various enzyme inhibitors. For instance, certain furan-containing chalcones have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[22] Furthermore, some furan and furopyrimidine derivatives have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy.[23] These findings highlight the potential of the furan scaffold in designing targeted enzyme inhibitors.

Anti-inflammatory Effects

Some natural furan derivatives have demonstrated anti-inflammatory properties.[16] This activity is often linked to their antioxidant capabilities and their ability to modulate inflammatory signaling pathways. While the specific anti-inflammatory effects of this compound have not been extensively studied, its structure suggests that it could be a starting point for the development of novel anti-inflammatory agents.

Diagrams

Caption: Paal-Knorr synthesis of substituted furans.

Caption: Workflow for HPLC analysis.

Caption: Potential biological activities of furan derivatives.

References

- 1. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-二甲基-3-呋喃酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester [webbook.nist.gov]

- 11. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04408G [pubs.rsc.org]

- 12. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound | SIELC Technologies [sielc.com]

- 16. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 18. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Antimicrobial Furancarboxylic Acids from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Procurement of 2,5-Dimethyl-3-furoic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, the timely and efficient procurement of specific chemical reagents is paramount to maintaining project timelines. This technical guide provides an in-depth overview of the commercial suppliers for 2,5-Dimethyl-3-furoic acid (CAS No. 636-44-2), a key building block in various synthetic applications. This guide includes a comparative table of suppliers, a logical workflow for procurement, and key technical data for the compound.

Key Compound Data

This compound, also known as 2,5-Dimethyl-3-furancarboxylic acid, is a heterocyclic carboxylic acid. Its chemical properties make it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.

Molecular Formula: C₇H₈O₃[1][2] Molecular Weight: 140.14 g/mol [2] Appearance: Typically a powder Purity: Commercially available at purities of 98% or higher.[1][2]

Commercial Supplier Overview

The following table summarizes key information for several commercial suppliers of this compound. Pricing and availability are subject to change and should be verified directly with the supplier.

| Supplier | CAS Number | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | 636-44-2 | 98% | Not specified; available for purchase on their website. | Provides detailed properties and safety information. |

| Manchester Organics | 636-44-2 | 98% | 25g; custom pack sizes available. | Lead time is stated as 4-6 weeks.[1] |

| Aladdin Scientific | 636-44-2 | min 98% (GC) | 1 gram | For research, laboratory, and industrial use only.[2] |

Procurement Workflow

The process of identifying and procuring a chemical reagent like this compound involves several key steps, from initial identification to post-delivery verification. The following diagram illustrates a typical workflow for researchers.

Caption: A logical workflow for the procurement of chemical reagents.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific applications of this compound are not broadly available through commercial supplier documentation. Researchers should consult peer-reviewed scientific literature for established synthetic methodologies and application-specific protocols. For quality control, it is recommended to perform in-house analytical verification of the compound's identity and purity upon receipt, using standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Many suppliers, like Sigma-Aldrich, may provide spectroscopic data upon request.[3]

Safety and Handling

This compound is classified with the following hazard codes: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a well-ventilated area. Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Substituted Furoic Acids

The furan nucleus is a fundamental heterocyclic scaffold present in a vast number of biologically active compounds.[1][2][3] Furoic acids, which feature a carboxylic acid group on the furan ring, and their derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[3][4] These compounds serve as crucial intermediates in the synthesis of pharmaceuticals and are found in various natural products.[4][5] Their biological versatility stems from the furan ring's unique electronic properties and its ability to be readily substituted, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize therapeutic effects.[2][6]

This technical guide provides a comprehensive overview of the diverse biological activities of substituted furoic acids, with a focus on their antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows to support researchers and professionals in the field of drug discovery and development.

Antimicrobial Activity

Substituted furoic acids and their derivatives have demonstrated significant activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] The mechanism of action often involves the inhibition of microbial growth or the modification of essential enzymes.[1][5]

Antibacterial and Antifungal Data

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A selection of reported MIC values for various furoic acid derivatives is summarized below.

| Compound Class | Target Organism | MIC (µg/mL) | MBC (µM) | Reference |

| 3-(furan-2-yl)propenoic acid derivatives | Candida albicans | 64 | - | [8] |

| 3-(furan-2-yl)propenoic acid derivatives | Staphylococcus aureus | 128 | - | [8] |

| Furoic acid | Bacillus subtilis | - | 0.015 | [9] |

| Furoic acid | Salmonella sp. | - | 0.030 | [9] |

| 2-methyl-5-aryl-3-furoic acids | Various Fungi | - | - | [6] |

| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | Pseudomonas aeruginosa | Potent Activity | - | [7] |

| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | Candida albicans | Potent Activity | - | [7] |

Note: "Potent Activity" indicates that the source reported high activity without specifying a precise MIC value in the abstract.

Experimental Protocol: Antimicrobial Susceptibility Testing

A common method for determining the MIC of a compound is the broth microdilution method.

Objective: To determine the lowest concentration of a substituted furoic acid derivative that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (substituted furoic acid derivative)

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Preparation of Inoculum: A suspension of the microorganism is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the compound are then prepared in the microtiter plate using the growth medium to achieve the desired final concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control well (medium + inoculum) and a negative control well (medium only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader to measure absorbance.[8]

Anti-inflammatory Activity

Furan derivatives exhibit anti-inflammatory effects through various mechanisms, including antioxidant activity and the modulation of key inflammatory signaling pathways.[1][5] Their ability to scavenge free radicals and inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) is a key aspect of their therapeutic potential.[5][10]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of furan derivatives are closely linked to their antioxidant capabilities.[10] They can scavenge radicals elicited by lipid peroxidation within cell membranes.[5][10] Some benzofuran derivatives have been shown to inhibit the production of PGE2 and decrease lipoxygenase activity.[5] Furthermore, the regulation of signaling pathways such as MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma) has been identified as a mechanism for their regulatory effects on cellular activities.[1]

// Connections Stimulus -> {NFkB, MAPK} [color="#202124"]; NFkB -> {COX2, iNOS} [color="#202124"]; MAPK -> {COX2, iNOS} [color="#202124"]; COX2 -> PGE2 [color="#202124"]; iNOS -> NO [color="#202124"];

// Inhibition FuroicAcid -> {NFkB, MAPK} [arrowhead=tee, color="#4285F4", style=dashed, label=" Modulates"]; FuroicAcid -> {PGE2, NO} [arrowhead=tee, color="#4285F4", style=dashed, label=" Inhibits"];

// Graph attributes graph [label="Proposed Anti-inflammatory Mechanism of Furoic Acids", labelloc=t, fontsize=14, fontcolor="#202124"]; } } Caption: Proposed Anti-inflammatory Mechanism of Furoic Acids.

Anticancer Activity

Several studies have explored the potential of substituted furoic acids as anticancer agents.[11][12] Their derivatives have shown cytotoxic effects against various human cancer cell lines, including liver (HepG2, Huh-7), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231).[11][12]